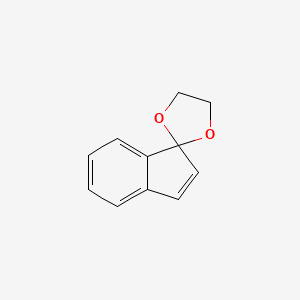

Indenone ethylene ketal

Description

Contextualization within Indenone and Indanone Chemical Frameworks

To appreciate the utility of indenone ethylene (B1197577) ketal, it is essential to first understand its relationship with the parent compounds, indenone and indanone. Indanones are bicyclic compounds consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. wikipedia.orgnih.gov They exist as two isomers, 1-indanone (B140024) and 2-indanone, differing in the position of the carbonyl group on the five-membered ring. wikipedia.orgchemicalbook.com Indenones, in contrast, feature a double bond within the five-membered ring, rendering them α,β-unsaturated ketones. iyte.edu.tr This structural difference significantly influences their reactivity.

The ethylene ketal of indenone is formed by protecting the ketone functional group of indenone with ethylene glycol. wikipedia.orglibretexts.org This transformation is a crucial strategy in multi-step synthesis. The ethylene ketal group is an acetal (B89532) that masks the reactivity of the carbonyl group, preventing it from undergoing reactions such as reduction by hydrides or attack by nucleophiles. wikipedia.orglibretexts.org This protection allows for chemical modifications to be performed on other parts of the molecule. Subsequently, the protective ketal group can be removed through hydrolysis under acidic conditions, regenerating the original ketone. wikipedia.orglibretexts.org

Significance as a Versatile Synthetic Intermediate

The significance of indenone ethylene ketal lies in its role as a versatile synthetic intermediate. iyte.edu.trresearchgate.net By temporarily deactivating the highly reactive carbonyl group, chemists can selectively manipulate other functional groups within the molecule. This chemoselectivity is paramount in the construction of intricate molecular architectures.

For instance, the indenone framework is a core structure in numerous natural products and pharmaceutically important molecules. liv.ac.uk The synthesis of these complex targets often requires a building block approach where the this compound can serve as a key synthon. tandfonline.com Its protected nature allows for the introduction of various substituents and the construction of fused ring systems through reactions that would otherwise be incompatible with an unprotected ketone.

Overview of Key Research Domains and Methodological Advancements

Research involving this compound spans several domains of organic synthesis, including the total synthesis of natural products and the development of novel synthetic methodologies.

In the realm of total synthesis, indenone ethylene ketals have proven instrumental. For example, they have been utilized in the synthesis of precursors for complex polycyclic compounds. beilstein-journals.org The ability to deprotect the ketal under specific conditions allows for its strategic unmasking at a late stage of a synthetic sequence, revealing the ketone for further transformations. beilstein-journals.org

Methodological advancements have also focused on the efficient synthesis of indenone derivatives. researchgate.net Palladium-catalyzed reactions, for instance, have been developed for the one-pot synthesis of multisubstituted 1-indanones, where the corresponding ketal can be isolated as a stable intermediate. liv.ac.uk These methods often offer high yields and good functional group tolerance, expanding the accessibility and utility of this compound and its derivatives. Furthermore, research has explored the use of this compound in photochromic systems, highlighting its potential in materials science. researchgate.net

Interactive Table of Research Findings

| Research Focus | Key Transformation | Significance |

| Synthesis of Indanone Derivatives | Oxidation of N-(6-Bromo-5-indanyl)-acetamide followed by ketalization. tandfonline.comtandfonline.com | Provides a pathway to functionalized indanones, which are precursors to pharmacologically active compounds. tandfonline.comtandfonline.com |

| One-Pot Indanone Synthesis | Palladium-catalyzed Heck reaction and aldol-type annulation. liv.ac.uk | Offers an efficient route to multisubstituted 1-indanones, with the potential to isolate the ketal-protected intermediate. liv.ac.uk |

| Natural Product Synthesis | Diels-Alder reactions using indanone-type dienophiles. beilstein-journals.org | Enables the construction of complex polycyclic skeletons found in natural products like kinamycin antibiotics. beilstein-journals.org |

| Photochromic Materials | Synthesis of bisarylindenones and their acetal derivatives. researchgate.net | The ethylene acetal derivative exhibited a high photocyclization quantum yield, demonstrating potential for light-responsive materials. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

6710-43-6 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

spiro[1,3-dioxolane-2,1'-indene] |

InChI |

InChI=1S/C11H10O2/c1-2-4-10-9(3-1)5-6-11(10)12-7-8-13-11/h1-6H,7-8H2 |

InChI Key |

PGDSXGALIMPOPC-UHFFFAOYSA-N |

SMILES |

C1COC2(O1)C=CC3=CC=CC=C23 |

Canonical SMILES |

C1COC2(O1)C=CC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for Indenone Ethylene Ketal and Analogues

Direct Synthesis Approaches for Indenone Ethylene (B1197577) Ketal

Direct synthesis methods offer an efficient pathway to indenone ethylene ketal, often involving cascade reactions that construct the indanone framework and install the ketal protecting group in a single operational sequence.

Established Synthetic Routes and Reaction Conditions

A notable direct synthesis involves a palladium-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade. liv.ac.uk This one-pot reaction utilizes readily available starting materials to construct multisubstituted 1-indanones. liv.ac.uk In a specific example, the reaction of 2-bromobenzaldehyde (B122850) with an appropriate vinyl ether in the presence of a palladium catalyst and ethylene glycol leads to the formation of the corresponding indanone ethylene ketal. liv.ac.uk If the final acid hydrolysis step is omitted, the ketal-protected indanone can be isolated in significant yields. liv.ac.uk For instance, one study reported an 86% isolated yield for an indanone ketal product when the acid treatment was skipped. liv.ac.uk

The reaction conditions for this palladium-catalyzed cascade are typically carried out at elevated temperatures, around 115 °C, for approximately 16 hours. liv.ac.uk The catalytic system often consists of palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base like triethylamine (B128534) (Et3N) in ethylene glycol (EG) as the solvent. liv.ac.uk

| Catalyst System | Ligand | Base | Solvent | Temperature | Time | Yield of Ketal |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | dppp | Et3N | Ethylene Glycol (EG) | 115 °C | 16 h | 86% (without acid hydrolysis) |

Ketalization Protocols for Indanone and Indenone Precursors

The protection of the carbonyl group in indanones and indenones via ketalization is a fundamental transformation in organic synthesis. This is typically achieved by reacting the ketone with ethylene glycol under acidic conditions.

Acid-Catalyzed Ethylene Ketal Formation

The most common method for forming this compound is the acid-catalyzed reaction of an indanone precursor with ethylene glycol. tandfonline.com This reaction involves the nucleophilic addition of the diol to the carbonyl carbon, driven by an acid catalyst. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (TsOH) being a frequent choice. nih.gov The reaction is typically performed in a solvent like toluene (B28343), and water is removed azeotropically to drive the equilibrium towards ketal formation. nih.gov For example, the synthesis of 2'-(2-chloroethyl)-5'-fluoro-2',3'-dihydrospiro[ tandfonline.comdioxolane-2,1'-indene] was achieved by refluxing 2-(2-chloro-ethyl)-5-fluoro-indan-1-one with ethylene glycol and a catalytic amount of TsOH in toluene for 48 hours. nih.gov

Other acidic conditions, such as using concentrated hydrochloric acid in methanol, have also been reported for ketal deprotection, which implies the reversibility of the reaction under different acidic environments. beilstein-journals.org The choice of catalyst and reaction conditions can be crucial for optimizing the yield and minimizing side reactions.

Catalytic Enhancements in Ketalization

To improve the efficiency and sustainability of ketalization reactions, various catalytic enhancements have been explored. Solid acid catalysts, such as sulfonated silica (B1680970) (SiO2-SO3H), have emerged as effective and recyclable alternatives to traditional homogeneous acids like sulfuric acid. scielo.br These catalysts are hydrophilic, making them suitable for water-forming reactions like ketalization. scielo.br Microwave irradiation has also been utilized to accelerate the reaction, allowing for the conversion of ketones to their corresponding ketals in minutes under solvent-free conditions. scielo.br

Lewis acids have also been shown to promote ketalization. For instance, a combination of a Lewis acid and a Brønsted acid can enhance the catalytic activity in related reactions. researchgate.net Furthermore, the use of metal triflates, such as erbium(III) triflate, has been reported for related transformations, highlighting the potential for various metal-based catalysts in this area. researchgate.net

Regioselective Ketalization Strategies

In molecules containing multiple carbonyl groups, such as indanediones, regioselective ketalization is a significant challenge. The differentiation between the carbonyl groups can be influenced by both electronic and steric factors. nih.gov For instance, in 5-alkoxy-1H-indene-1,3(2H)-diones, the mesomeric effect of the alkoxy group can activate one ketone over the other, leading to selective ketalization. nih.gov

Steric hindrance can also be a powerful tool for achieving regioselectivity. nih.gov Substituents near one of the carbonyl groups can block the approach of the nucleophile, directing the ketalization to the less hindered site. nih.gov In the synthesis of complex molecules, such as intermediates for kinamycin antibiotics, regioselective protection of a specific carbonyl group is crucial. beilstein-journals.org For example, in the synthesis of a 2,3-dihydrobenz[f]indenone skeleton, the selective protection of one carbonyl group as an ethylene ketal was a key step. beilstein-journals.org

Advanced Synthetic Strategies Incorporating Ketal-Protected Indanone/Indenone Systems

Ketal-protected indanone and indenone systems are valuable intermediates in a variety of advanced synthetic strategies, enabling the construction of complex fused and spirocyclic frameworks. researchgate.netresearchgate.net The ketal group serves as a robust protecting group, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the carbonyl functionality.

For instance, ketal-protected bromoindanones have been used as precursors in the synthesis of 2,3-dihydrobenz[f]indenones via a benzyne (B1209423) route. beilstein-journals.org In this strategy, the bromoindanone acetal (B89532) is treated with a strong base in the presence of a diene like furan (B31954) to generate a benzyne intermediate, which then undergoes a Diels-Alder reaction. beilstein-journals.org The ketal is subsequently deprotected to reveal the desired ketone. beilstein-journals.org

Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascades

A prominent method for synthesizing 1-indanone (B140024) derivatives involves a one-pot cascade reaction initiated by palladium-catalyzed olefination (Heck reaction), followed by an aldol-type annulation. liv.ac.uknih.gov This strategy provides direct access to multisubstituted 1-indanones, which are precursors to this compound.

The process begins with a regioselective Heck reaction that couples an aryl halide, such as a triflate of a salicylic (B10762653) aldehyde, with an alkene like ethylene glycol vinyl ether. liv.ac.ukdiva-portal.org This step, catalyzed by a palladium complex, installs an enol ether functionality onto the aromatic ring. Following this, an intramolecular aldol-type annulation occurs between the newly formed enol and the adjacent carbonyl group. liv.ac.uknih.gov

Table 1: Palladium-Catalyzed Synthesis of Indanone Derivatives

| Starting Materials | Catalyst System | Product Type | Key Features | Reference(s) |

| Salicylic aldehyde triflates, Ethylene glycol vinyl ether | Pd(OAc)₂, dppp | Acetal-protected 3-hydroxy-1-indanones | One-pot cascade, Ethylene glycol as promoter, Microwave heating applicable | liv.ac.ukdiva-portal.org |

| o-Bromophenyl iodide, Diphenylacetylene | PdCl₂ (ligand-free), Na₂CO₃, TBAB | 2,3-Disubstituted indenones | Ligand-free, CO atmosphere, Proceeds via Pd nanoparticles | bohrium.com |

| Benzenecarbaldehydes, Internal alkynes | Palladium(II) | 2,3-Disubstituted indenones | High regioselectivity, Involves intramolecular nucleophilic addition | rsc.org |

dppp = 1,3-bis(diphenylphosphino)propane; TBAB = Tetrabutylammonium bromide

Metal-Free Annulation Methods for Indenone Derivatives

In alignment with the principles of green chemistry, several metal-free methods for the synthesis of indenone derivatives have been developed. These approaches avoid the use of potentially toxic and expensive transition metals.

One such method involves the annulation of benzoic esters and internal alkynes mediated by a combination of carbon tetrabromide (CBr₄) and diethyl phosphonate. researchgate.nettandfonline.com This novel, metal-free protocol has a relatively broad substrate scope. tandfonline.com Another strategy utilizes L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a facile route to indanones. researchgate.net

Cascade reactions are also prominent in metal-free syntheses. A one-step, base-promoted cascade reaction of 2-halogenated arylglyoxals with 2-oxindoles has been reported to produce structurally diverse N-protection free indole-indenones. rsc.org This transformation proceeds through a proposed sequence of annulation, ring-cleavage, and ring-reconstruction. rsc.org Additionally, the reaction of ortho-alkynylaldehydes with primary amines, promoted by potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), yields functionalized amino-indenones through a Prins-type cyclization followed by oxidation. bohrium.com Other metal-free approaches include the benzoyl peroxide (BPO)-promoted carboannulation of ynones with alkanes, which involves the direct functionalization of alkane C(sp³)–H and arene C(sp²)-H bonds. acs.org

Table 2: Selected Metal-Free Annulation Methods for Indenone Synthesis

| Reactants | Reagents/Conditions | Product Type | Key Features | Reference(s) |

| ortho-Alkynylaryl ketones | CBr₄, Diethyl phosphonate | Indenone derivatives | Metal-free, Wide substrate scope | researchgate.nettandfonline.com |

| 2-Vinylbenzaldehydes | L-proline | Indanones | Environmentally benign catalyst | researchgate.net |

| ortho-Alkynylaldehydes, Primary amines | KOH, DMSO | Amino-indenones | Transition-metal-free, Prins-type cyclization | bohrium.com |

| Ynones, Alkanes | Benzoyl peroxide (BPO) | 2-Alkyl-3-aryl indenones | Radical oxidative annulation, C-H functionalization | acs.org |

Gold-Catalyzed Cyclization Approaches for Indenone Derivatives

Gold catalysis has become a powerful tool for constructing complex cyclic molecules, including indenone derivatives, due to the ability of gold complexes to selectively activate alkynes under mild conditions. researchgate.netacs.org

An efficient gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals has been developed to synthesize a wide variety of functionalized indenone derivatives in good to excellent yields. acs.orgorganic-chemistry.orgnih.gov The reaction mechanism is proposed to involve the activation of the alkyne by the gold(I) catalyst, creating a vinyl-gold intermediate. encyclopedia.pubmdpi.com This is followed by a 1,5-hydride shift from the benzylic position, which is facilitated by the cyclic acetal group. acs.orgorganic-chemistry.org The process culminates in an intramolecular nucleophilic addition to form a cyclized gold(I)-carbene intermediate that leads to the final indenone product. encyclopedia.pubmdpi.com This method is atom-economical, avoiding the need for stoichiometric additives or external oxidants. organic-chemistry.org

Gold catalysts are also effective in the cycloisomerization of 1,5-diynes to produce indenone skeletons. researchgate.net In these reactions, the gold catalyst activates a triple bond, initiating a cascade of cyclizations. nih.gov For instance, the reaction of o-(alkynyl)styrenes bearing a thio- or seleno-aryl group at the alkyne terminus proceeds through a double cyclization process involving a key gold-cyclopropyl carbene intermediate to yield polycyclic structures. nih.gov

Table 3: Gold-Catalyzed Cyclization for Indenone Derivatives

| Substrate Type | Catalyst System | Product Type | Mechanistic Hallmark | Reference(s) |

| 2-Alkynylaldehyde cyclic acetals | IPrAuCl/AgSbF₆ | Functionalized indenones | 1,5-Hydride shift promoted by cyclic acetal | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| o-(Alkynyl)styrenes | Gold(I) catalyst | Indeno[1,2-b]chromene derivatives | Double cyclization via gold-cyclopropyl carbene intermediate | nih.gov |

| 1,5-Diynes | Gold(I) catalyst | Indeno[1,2-c]furan derivatives | Intramolecular regioselective cyclization | mdpi.comresearchgate.net |

| Arylalkyne substrates with cyclic acetals | Gold(I) complex | Indenone derivatives | Benzylic hydride migration to oxonium cation intermediate | encyclopedia.pubmdpi.com |

IPrAuCl = [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride; AgSbF₆ = Silver hexafluoroantimonate

Multi-Step Synthesis Pathways

The synthesis of this compound often relies on multi-step pathways that construct the core indanone structure first, followed by ketalization. A classical and widely used method is the intramolecular Friedel-Crafts cyclization. liv.ac.ukresearchgate.net For instance, 3-(4-methoxyphenyl)propionic acid can be cyclized to form 6-methoxy-1-indanone (B23923) using reagents like polyphosphoric acid. researchgate.net The resulting indanone can then be converted to its ethylene ketal by an acid-catalyzed reaction with ethylene glycol. researchgate.net

Another multi-step approach involves [2+2+2] cyclotrimerization reactions. researchgate.net The synthesis of 1-indanones has been achieved via the Ru-catalyzed cyclotrimerization of diynes with alkynes, followed by cleavage and oxidation steps. researchgate.net

Chemical Reactivity and Transformations of Indenone Ethylene Ketal and Derivatives

Deprotection Chemistry of Ethylene (B1197577) Ketals

The ethylene ketal group serves as a crucial protecting group for the carbonyl functionality of indenones. Its removal, or deprotection, is a fundamental transformation that regenerates the ketone, allowing for subsequent reactions.

Acid-Catalyzed Ketal Hydrolysis and Formyl Group Regeneration

The most common method for the deprotection of ethylene ketals is acid-catalyzed hydrolysis. ias.ac.inorgosolver.com This reaction involves the protonation of one of the ketal oxygen atoms by an acid catalyst, making it a good leaving group. orgosolver.com Subsequent attack by water and elimination of ethylene glycol regenerates the carbonyl group.

The selective hydrolysis of one ketal group in the presence of another is also a valuable synthetic strategy. For example, the controlled hydrolysis of a diketal can lead to the formation of a monoketal, a transformation that relies on the differential reactivity of the two ketal groups. ias.ac.in The rate of hydrolysis is influenced by both steric and electronic factors of substituents near the ketal group. ias.ac.in

Cycloaddition Reactions

Indenone ethylene ketal and its derivatives can participate in cycloaddition reactions, where they act as dienophiles, reacting with dienes to form new cyclic structures. These reactions are powerful tools for the construction of polycyclic systems.

Diels-Alder Cycloadditions Involving this compound as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile. This compound can serve as a dienophile in such reactions. For instance, the reaction of this compound with 2-ethoxy-1,3-butadiene, followed by hydrolysis of the resulting adduct, yields cis-hexahydrofluoren-3,9-dione. acs.org This demonstrates the utility of this compound in constructing fused ring systems.

The regioselectivity and stereoselectivity of Diels-Alder reactions are crucial aspects. In the case of reactions involving substituted indanone derivatives as dienophiles, the nature and position of substituents on both the diene and the dienophile can influence the outcome of the reaction. beilstein-journals.orgnih.gov

Related Cycloaddition Processes with Indanone Derivatives

Beyond the classic Diels-Alder reaction, various other cycloaddition processes involving indanone derivatives have been developed to synthesize complex heterocyclic and spirocyclic frameworks. rsc.org These include [3+2] and [5+2] cycloaddition reactions.

For example, rhodium-catalyzed intermolecular [5+2] cycloaddition of 1-indanones with internal alkynes has been used to synthesize benzocycloheptenones. rsc.orgnih.govsemanticscholar.org This reaction proceeds through the activation of a C-C bond in the indanone. rsc.orgnih.govsemanticscholar.org Similarly, [3+2] cycloaddition reactions have been employed to construct spiro- and fused-ring systems. mdpi.comresearchgate.netnih.gov For instance, the reaction of indanone-derived enamines with nitrile oxides leads to the formation of fused isoxazoline (B3343090) derivatives. researchgate.net

Annulation Reactions for Fused and Spirocyclic Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental in the synthesis of complex polycyclic molecules. This compound and its derivatives are valuable substrates in various annulation strategies.

Benzannulated Carbocycle Formation via Ring Expansion

A notable annulation strategy involving 1-indanone (B140024) derivatives is the formation of benzannulated carbocycles through ring expansion. rsc.orgnih.govsemanticscholar.orgresearchgate.net This approach allows for the construction of seven-membered rings fused to the benzene (B151609) ring of the indanone core.

A rhodium-catalyzed direct insertion of ethylene into the C-C bond of 1-indanones has been developed to form benzocycloheptenone skeletons. nih.govsemanticscholar.org This reaction proceeds in the presence of a rhodium catalyst, a ligand, and an acid co-catalyst. nih.govsemanticscholar.org The reaction is tolerant of various substituents on the indanone ring. nih.govsemanticscholar.org A similar ring expansion can be achieved using internal alkynes as the two-carbon unit, leading to richly decorated benzocycloheptenones. rsc.orgnih.govsemanticscholar.org

These ring expansion reactions provide an efficient route to fused carbocyclic frameworks that are present in various natural products and bioactive molecules. researchgate.net

Construction of Fused Heterocyclic Systems

The this compound framework serves as a versatile scaffold for the construction of complex fused heterocyclic systems. Various synthetic strategies have been developed to introduce nitrogen- and oxygen-containing rings onto the indanone core, leading to molecules with significant biological and material science applications. rsc.orgresearchgate.net

One notable approach involves the Fischer indole (B1671886) synthesis. For instance, the reaction of an indanone derivative with aryl hydrazines under acidic conditions can lead to the formation of indenoindoles. nih.gov This domino reaction begins with an intermolecular Friedel–Crafts alkylation and intramolecular acylation to form the indanone, which then undergoes the Fischer indole cyclization. nih.gov

Another strategy employs cycloaddition reactions. The [3+2] cycloaddition of donor-acceptor cyclopropanes with in situ generated electron-deficient indenones, catalyzed by zinc, successfully produces indanone-fused cyclopentanes. nih.gov Furthermore, water-triggered chemodivergent stereoselective cyclizations have been utilized. For example, the reaction of α-thiocyanato indanone with 2-(tosylmethyl)phenols, catalyzed by a quinine-derived squaramide catalyst, yields dihydroindeno[1,2-b]chromene compounds with high enantioselectivity. rsc.orgnih.gov

Bridged fused heterocyclic systems can also be constructed. The reaction of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-α-amido sulfones, in the presence of an organocatalyst, results in a stereoselective cascade reaction involving Mannich addition, hemiketalization, and intramolecular O-cyclization to form bridged polycycles. rsc.orgnih.gov

The following table summarizes representative examples of the construction of fused heterocyclic systems from indenone derivatives.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| 1-Indanone derivative, Aryl hydrazine | Acidic conditions | Indenoindole | Domino Friedel–Crafts/Fischer indole synthesis. nih.gov |

| Enynal, Donor-acceptor cyclopropane | Zn-catalyst | Indanone-fused cyclopentane | [3+2] cycloaddition. nih.gov |

| α-Thiocyanato indanone, 2-(tosylmethyl)phenol | Quinine-derived squaramide catalyst, H₂O/CHCl₃ | Dihydroindeno[1,2-b]chromene | Water-triggered, excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov |

| 2-Isothiocyanato-1-indanone, 2-Hydroxyaryl-α-amido sulfone | Organocatalyst | Bridged fused heterocycle | Stereoselective cascade reaction. rsc.orgnih.gov |

Stereoselective Formation of Spiro Compounds

The stereoselective synthesis of spiro compounds, particularly those incorporating an indanone framework, is of great interest due to the prevalence of these motifs in natural products and pharmaceuticals. researchgate.netbohrium.com The creation of a spirocyclic quaternary stereocenter at the indanone core is a significant synthetic challenge that has been addressed through various catalytic methods. rsc.orgnih.gov

Organocatalysis has proven to be a powerful tool for these transformations. For example, a [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and isothiocyanatoindanones, catalyzed by squaramide, yields thiodispiro[indene-pyrrolidine-indene]-trione compounds with two adjacent stereocenters. mdpi.com Similarly, asymmetric domino reactions between 2-arylideneindane-1,3-diones and nitro aldehydes, catalyzed by a squaramide-tertiary amine, can construct enantioenriched spiro-1,3-indandione frameworks containing three stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net

Transition metal catalysis also enables the synthesis of spiro compounds. A Co(III)-catalyzed C-H activation/spiroannulation of 1,3-indandione (B147059) with alkenes has been developed to synthesize spiroindenes. bohrium.com Another approach involves a one-pot [4+2] cycloaddition of in-situ generated benzyne (B1209423) with 2-arylidene-1-indenone, which constructs novel spirocyclic frameworks in a regio- and diastereoselective manner. bohrium.com

The hetero-Diels-Alder reaction offers another route. The reaction of indane-1,3-dione with 3-vinyl-2H-chromene derivatives proceeds via an oxa-hetero-Diels-Alder pathway to afford spiro indanone fused pyrano[3,2-c]chromene frameworks with high diastereoselectivity. rsc.org

A summary of methods for the stereoselective formation of spiro compounds is presented below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Stereoselectivity |

| [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones, Isothiocyanatoindanones | Squaramide | Thiodispiro[indene-pyrrolidine-indene]-trione | High yield and stereoselectivity. mdpi.com |

| Domino Michael-Aldol | 2-Arylideneindane-1,3-diones, Nitro aldehydes | Squaramide-tertiary amine | Spiro-1,3-indandione | Good yields, high ee and dr. researchgate.net |

| C-H Activation/Spiroannulation | 1,3-Indandione, Alkenes | Co(III) catalyst | Spiroindene | - |

| [4+2] Cycloaddition | 2-Arylidene-1-indenone, Benzyne (in situ) | - | Spirocyclic framework | Regio- and diastereoselective. bohrium.com |

| Oxa-Hetero-Diels-Alder | Indane-1,3-dione, 3-Vinyl-2H-chromene | Toluene (B28343), 120 °C | Spiro indanone fused pyrano[3,2-c]chromene | High yields, excellent diastereoselectivity. rsc.org |

Ring Expansion Transformations

Insertion of Ethylene as a 2π Unit

The two-carbon ring expansion of 1-indanones through the insertion of ethylene represents a modern and efficient strategy for synthesizing seven-membered cyclic ketones, specifically benzocycloheptenones. nih.govnih.gov This transformation is typically achieved using rhodium catalysis and proceeds via a "cut-and-sew" mechanism involving the cleavage of a C-C bond within the indanone, insertion of the ethylene unit, and subsequent C-C bond formation. rsc.orgnih.gov

In a key study, a rhodium-catalyzed direct insertion of ethylene into the relatively unstrained C(aryl)-C(carbonyl) bond of 1-indanones was reported. rsc.orgresearchgate.netnih.gov The reaction is generally carried out in the presence of a rhodium precursor like [Rh(C₂H₄)₂Cl]₂, a ligand such as an N-heterocyclic carbene (e.g., IMes), an acid co-catalyst, and a temporary directing group like 2-amino-3-picoline, under ethylene pressure. rsc.orgresearchgate.net This method is notable for being redox-neutral, byproduct-free, and tolerant of a wide array of functional groups on the indanone scaffold. rsc.orgnih.govnih.gov

The reaction scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the 1-indanone, affording the corresponding benzocycloheptenones in good yields. rsc.orgresearchgate.net The process has also been successfully applied to more complex substrates, including natural product-derived indanones. nih.gov For instance, indanones linked to cholesterol or androsterone (B159326) moieties smoothly undergo this two-carbon ring expansion. nih.gov

Insertion of Alkynes

Similar to ethylene insertion, the insertion of alkynes into the 1-indanone framework provides a powerful method for ring expansion to construct decorated benzocycloheptenone skeletons. rsc.orgnih.gov This transformation is also predominantly catalyzed by transition metals, with rhodium being a common choice. researchgate.netresearchgate.netscispace.com The higher affinity of transition metals for alkynes compared to alkenes can facilitate this 2π-insertion process. researchgate.net

An intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes, driven by rhodium-catalyzed C-C bond activation, yields highly substituted benzocycloheptenones. researchgate.netnih.gov The reaction is often facilitated by a strongly σ-donating N-heterocyclic carbene (NHC) ligand. researchgate.net This method is compatible with a variety of functional groups on the indanone, including halogens, esters, and ketones, as well as different alkyl substituents on the alkyne. rsc.org However, diaryl-substituted and terminal alkynes have been reported to be less effective in some systems. rsc.org

In some cases, the reaction can be regiodivergent. For example, the reaction of 2-carbonyl-1-indanones with terminal alkynes catalyzed by Mn(CO)₅Br can lead to different products depending on the substituent on the carbonyl group. rsc.org When the substituent is an alkoxy group, a domino Markovnikov–anti-Markovnikov addition occurs to yield a fused tricyclic scaffold. rsc.org

The table below outlines research findings for alkyne insertion reactions.

| Indanone Substrate | Alkyne Partner | Catalyst System | Product | Key Findings |

| 1-Indanone | Internal Alkynes | Rhodium catalyst with NHC ligand | Benzocycloheptenone | Intermolecular [5+2] cycloaddition via C-C activation. researchgate.netnih.gov |

| 2-Acyl-1-indanone (acyl = OMe, OEt) | Aryl Acetylene | Mn(CO)₅Br | Fused Tricyclic Scaffold | Domino Markovnikov–anti-Markovnikov addition. rsc.org |

| 2-Acyl-1-indanone (acyl = alkyl) | Alkyl/Aryl Acetylene | Mn(CO)₅Br | Markovnikov Addition Product | Regioselective Markovnikov addition. rsc.org |

| 2-Aryl-3-nitrosoindoles | Alkynes | Rhodium(III) catalyst | Indenones | Redox-neutral synthesis involving spirocyclization and C-C bond cleavage. researchgate.net |

Functional Group Interconversions on Ketal-Protected Scaffolds

Oxidation Reactions

The ethylene ketal group serves as a robust protecting group for the ketone functionality of the indenone scaffold, allowing for selective oxidation reactions to be performed on other parts of the molecule. Ozonolysis is a powerful oxidative cleavage reaction frequently used for this purpose. researchgate.netiitk.ac.in

For instance, the ozonolysis of an indole derivative, which could be synthesized from an indenone precursor, is a known transformation. iupac.org The protection of the indenone carbonyl as an ethylene ketal would be crucial in such a sequence to prevent its unwanted cleavage. iupac.org Ozonolysis typically cleaves carbon-carbon double bonds to yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. researchgate.netiitk.ac.in This method has been applied in the synthesis of complex molecules where selective oxidative cleavage is required.

In one example, the ozonolysis of 2-hydroxymethylene-7-hydroxy-indan-1-one, where the ketone is protected as an ethylene ketal, demonstrates the utility of this protecting group strategy. electronicsandbooks.com The reaction selectively targets the exocyclic double bond, leaving the protected ketone and the aromatic ring intact.

Furthermore, other oxidation methods can be applied to ketal-protected indenone derivatives. For example, dihydroxylation reactions can convert alkenes on the scaffold to diols. The use of primary ozonides has been reported as a method for syn-dihydroxylation of olefins, offering a green alternative to heavy metal-based oxidants. researchgate.net The stability of the ethylene ketal under these oxidative conditions is essential for the successful functional group interconversion. Deprotection of the ketal group, often under acidic conditions, can subsequently reveal the ketone to yield the final oxidized indanone derivative. beilstein-journals.org

Reduction Reactions

The reduction of indenone derivatives, including those with a ketal protecting group, is a key transformation for the synthesis of various valuable compounds. Catalytic hydrogenation is a common method employed for this purpose. For instance, 1-indanones can be reduced by transfer or pressure hydrogenation in the presence of an optically active catalyst to produce the corresponding (S)- or (R)-indanols. google.com The choice of catalyst, often a transition metal like Ruthenium complexed with optically active ligands, dictates the stereochemical outcome of the reduction. google.com

The reduction of the ester group in indenone derivatives can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). For example, an ester derivative of an indanone was successfully reduced to the corresponding alcohol using LiAlH₄. rsc.org Similarly, reductive amination of an indanone derivative has been accomplished using sodium cyanoborohydride (NaCNBH₃) in the presence of an amine, leading to the formation of aminoindan derivatives. rsc.orgnih.gov

It's important to note that the reaction conditions can significantly influence the outcome. For example, the hydrogenation of some olefins can be so rapid that it raises the temperature of the reaction mixture. cur.ac.rw The choice of catalyst is also critical, as some catalysts can be poisoned by impurities or side products. nist.gov Supported catalysts, such as nickel on kieselguhr, may exhibit different reactivity compared to unsupported catalysts. nist.gov

The following table summarizes some examples of reduction reactions on indenone derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 1-Indanone | Optically active Ru catalyst, H₂ | (S)- or (R)-Indanol | google.com |

| Indanone ester derivative | LiAlH₄ | Indanone alcohol derivative | rsc.orgnih.gov |

| Indanone derivative | Aminoacetaldehyde dimethyl acetal (B89532), NaCNBH₃ | Aminoindan derivative | rsc.orgnih.gov |

Substitution Reactions

This compound and its derivatives can undergo various substitution reactions, allowing for the introduction of different functional groups onto the indenone scaffold. Nucleophilic aromatic substitution (SɴAr) is a prominent reaction type for appropriately substituted indenone derivatives. For instance, 5-fluoro-1-indanone (B1345631) can react with morpholine (B109124) to yield a morpholino-substituted indanone. researchgate.net Similarly, 2-(4-amino substituted benzylidene) indanone analogues have been synthesized via aromatic nucleophilic substitution reactions. researchgate.netfigshare.com

The reactivity in SɴAr reactions is influenced by the nature of the substituent on the aromatic ring and the nucleophile. researchgate.net In some cases, a net 1,4-aryl migration from nitrogen to the β-position of an indanone derivative can occur through a sequence involving nucleophilic aromatic substitution. acs.org This protocol has been shown to be compatible with a range of substituents on both the indanone and the migrating aryl group. acs.org

Furthermore, the hydroxyl group of indanols, obtained from the reduction of indanones, can be converted into a good leaving group to facilitate nucleophilic substitution. google.com This allows for the introduction of various nucleophiles at the benzylic position. google.com For example, methylation of a benzylic tertiary alcohol on an indanone derivative followed by substitution with a ketene (B1206846) silyl (B83357) acetal has been reported. rsc.orgnih.gov

The table below provides examples of substitution reactions on indenone derivatives:

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 5-Fluoro-1-indanone | Morpholine | SɴAr | Morpholino-substituted indanone | researchgate.net |

| Substituted indanone derivative | Anilide with a leaving group | SɴAr with 1,4-aryl migration | β-arylated indanone derivative | acs.org |

| (S)- or (R)-Indanol | Activating agent, Nucleophile (e.g., propargylamine) | Nucleophilic Substitution | Aminoindan derivative | google.com |

| Indanone with benzylic tertiary alcohol | MeMgBr, Ketene silyl acetal | Nucleophilic Substitution | Ester derivative | rsc.orgnih.gov |

Photo-Responsive Transformations of Indenone Ethylene Acetal Analogues

Indenone ethylene acetal analogues and related compounds exhibit interesting photochemical reactivity, leading to various structural transformations. These reactions are often initiated by the absorption of light, leading to excited states that can undergo rearrangements, cyclizations, or fragmentations.

One notable transformation is the photodecarbonylation of 2-indanones. Irradiation of 1,3-bis(ethylenedioxy)-2-indanone in the solid state leads to the formation of a benzocyclobutane derivative. psu.edu The crystalline environment can influence the reaction pathway, restricting certain molecular motions. psu.edu In solution, the photochemistry of 2-indanones can be more complex, potentially leading to ortho-xylylenes. psu.edu

Ninhydrin bis-acetals, which are related to indenone acetals, undergo wavelength-dependent photoextrusion reactions. soton.ac.uk Depending on the irradiation wavelength, these compounds can yield benzocyclobutenes, 8-ring lactones, or spirocyclic orthoanhydrides. soton.ac.uk The reaction proceeds through different excited states and intermediates depending on the energy of the light used. soton.ac.uk

Furthermore, some indenone acetal derivatives have been investigated for their photochromic properties. For example, a bisarylindenone ethylene acetal derivative was synthesized and shown to undergo thermally irreversible photochromic reactions based on 6π-electrocyclization. researchgate.net This particular acetal exhibited a high quantum yield for photocyclization. researchgate.net Diarylethenes containing indenone-related structures also display selective photochromism, where different parts of the molecule can be isomerized by using specific wavelengths of light. researchgate.net

The photochemistry of related acetophenone (B1666503) derivatives can also provide insights. Irradiation of 2-(alkoxymethyl)-5-methylphenacyl derivatives can lead to the formation of 3-alkoxy-indan-1-ones through a 1,5-hydrogen migration from the lowest triplet excited state. nih.gov

The following table summarizes some photo-responsive transformations of indenone acetal analogues:

| Compound | Irradiation Conditions | Key Transformation | Product(s) | Reference |

| 1,3-Bis(ethylenedioxy)-2-indanone | Solid-state irradiation | Photodecarbonylation | Benzocyclobutane derivative | psu.edu |

| Ninhydrin bis-acetal | Wavelength-dependent irradiation | Photoextrusion | Benzocyclobutene, 8-ring lactone, spirocyclic orthoanhydride | soton.ac.uk |

| Bisarylindenone ethylene acetal | Visible light | 6π-Electrocyclization | Photoisomers | researchgate.net |

| 2-(Alkoxymethyl)-5-methylphenacyl derivative | UV irradiation | 1,5-Hydrogen migration and cyclization | 3-Alkoxy-indan-1-one | nih.gov |

Structural Variations and Derivatives in Indenone Ethylene Ketal Research

Synthesis of Substituted Indenone Ethylene (B1197577) Ketal Analogues

The synthesis of substituted indenone ethylene ketal analogues is a cornerstone of research in this field, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. A primary method for introducing substituents involves the ketalization of pre-functionalized indanones. This process typically utilizes an acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction between the indanone derivative and ethylene glycol.

One notable example is the preparation of 5-formyl-indan-1-one 1,2-ethanediol (B42446) ketal, which is synthesized by protecting the formyl group of 5-formyl-indan-1-one with ethylene glycol under acidic conditions. This method allows for the selective protection of the ketone, leaving the formyl group available for further chemical transformations. Similarly, the ethylene ketal of 5-nitro-6-bromo-1-indanone has been prepared through the oxidation of N-(6-Bromo-5-indanyl)-acetamide, providing a key intermediate for the synthesis of 6-thiosubstituted-5-amino indanone derivatives. tandfonline.comtandfonline.com

The versatility of these synthetic routes allows for the introduction of a wide range of functional groups onto the this compound scaffold. These include, but are not limited to, methoxy, chloro, bromo, fluoro, and trifluoromethyl groups. chemrxiv.org The position of these substituents on the benzene (B151609) ring can significantly influence the electronic and steric properties of the molecule. For instance, a formyl group at the 5-position may exhibit different reactivity compared to one at the 4-position due to its proximity to the bicyclic system.

A one-pot cascade reaction involving palladium-catalyzed olefination and ethylene glycol-promoted aldol-type annulation has also been developed for the direct synthesis of indenone ketals. liv.ac.uk This method provides a straightforward route to ketal-protected indanones in good yields. liv.ac.uk

Table 1: Examples of Synthesized Substituted this compound Analogues

| Compound Name | Starting Material | Key Reagents | Reference |

| 5-Formyl-indan-1-one 1,2-ethanediol ketal | 5-Formyl-indan-1-one | Ethylene glycol, p-toluenesulfonic acid | |

| 5-Nitro-6-bromo-1-indanone ethylene ketal | N-(6-Bromo-5-indanyl)-acetamide | Chromium trioxide, Ethylene glycol | tandfonline.comtandfonline.com |

| Ketal-protected indanones | 2-Bromobenzaldehydes, vinyl ethers | Pd(OAc)₂, dppp, ethylene glycol | liv.ac.uk |

Preparation of Fused and Spirocyclic Derivatives from Ketal-Protected Systems

The protected ketone functionality in this compound makes it an ideal starting point for the construction of more complex fused and spirocyclic ring systems. These intricate structures are of significant interest in medicinal chemistry and natural product synthesis. rsc.orgnih.gov

Fused Systems: Annulation reactions involving 1-indanones are a common strategy to build fused carbocyclic and heterocyclic frameworks. rsc.orgnih.gov For instance, the rhodium-catalyzed insertion of ethylene into the C-C bond of 1-indanones can lead to the formation of a benzocycloheptenone skeleton, demonstrating a two-carbon ring expansion. nih.govscispace.com Similarly, the reaction of 2-carbonyl-1-indanones with terminal alkynes, catalyzed by Mn(CO)₅Br, can yield fused tricyclic scaffolds. nih.gov Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles have been employed to construct oxygenated 2,3-dihydrobenz[f]indenone skeletons, which are key intermediates in the synthesis of kinamycin antibiotics. beilstein-journals.org

Spirocyclic Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, are another important class of derivatives accessible from this compound. The synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivatives has been achieved through a multi-component reaction involving heterocyclic ketene (B1206846) aminals and bindone, which is generated in situ from the self-condensation of 1,3-indandione (B147059). researchgate.net Another approach involves the Mn(OAc)₃-mediated addition of dimedone to 2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, yielding novel spiro-dihydrobenzofuran isomers. tubitak.gov.tr Furthermore, the treatment of diallyl indanone compounds with Grubbs second-generation catalyst results in a ring-closing metathesis to form spiro rsc.orgrsc.orgnonane derivatives. rsc.org

Table 2: Examples of Fused and Spirocyclic Derivatives

| Derivative Type | Synthetic Strategy | Starting Material/Key Reagents | Resulting Scaffold | Reference |

| Fused | Rhodium-catalyzed ring expansion | 1-Indanone (B140024), Ethylene | Benzocycloheptenone | nih.govscispace.com |

| Fused | Diels-Alder Reaction | 4,7-Dioxygenated indanone, Dienophile | 2,3-Dihydrobenz[f]indenone | beilstein-journals.org |

| Spirocyclic | Multi-component reaction | Heterocyclic ketene aminals, Bindone | Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] | researchgate.net |

| Spirocyclic | Mn(OAc)₃-mediated addition | 2-(Benzylidene)-2,3-dihydro-1H-inden-1-one, Dimedone | Spiro-dihydrobenzofuran | tubitak.gov.tr |

| Spirocyclic | Ring-closing metathesis | Diallyl indanone, Grubbs catalyst | Spiro rsc.orgrsc.orgnonane | rsc.org |

Development of Polycyclic Scaffolds and Complex Molecular Architectures

The strategic use of this compound and its derivatives has enabled the construction of highly complex polycyclic scaffolds and molecular architectures, often inspired by natural products. scispace.comgoogle.comnih.gov These synthetic endeavors push the boundaries of organic chemistry and provide access to novel chemical entities with potential biological activity.

One notable strategy involves domino reactions, where a series of transformations occur in a single pot to rapidly build molecular complexity. For example, a domino benzannulation route has been developed to synthesize indeno[1,2-a]fluorene-7,12-diones. google.com Another powerful approach is the use of palladium-catalyzed sequential cycloaddition reactions. The Sonogashira coupling of iodoalkynones with propargylic ethers bearing indole-tethered unactivated alkenes, followed by an Alder-ene reaction and a Diels-Alder cycloaddition, provides access to various hexacyclic heterocycles. nih.gov

Furthermore, ring expansion reactions have proven to be a valuable tool for constructing larger ring systems within a polycyclic framework. The rhodium-catalyzed two-carbon ring expansion of 1-indanones with ethylene has been applied to the synthesis of fused medium-ring systems. scispace.com The De Mayo reaction, a photochemical [2+2] cycloaddition followed by a retro-aldol reaction, has also been utilized to construct polycyclic compounds. chemrxiv.org These methods provide versatile handles for further modifications, facilitating the synthesis of natural products and drug-like molecules. chemrxiv.org

The development of these complex scaffolds often involves multi-step synthetic sequences. For instance, the synthesis of a novel fused tricyclic compound with a core structure similar to the natural product swinhoeisterol A was achieved from an indanone derivative through a sequence of methylation, substitution, reduction, oxidation, and a Horner-Wadsworth-Emmons reaction. rsc.orgscispace.com

Comparative Studies with Related Indanone and Indole (B1671886) Derivatives

To better understand the chemical reactivity and potential applications of this compound, comparative studies with related indanone and indole derivatives are essential. These studies highlight the unique properties conferred by the ketal-protected group and the indenone core.

Comparison with Indanone Derivatives: The primary difference between this compound and unprotected indanones lies in the reactivity of the carbonyl group. The ethylene ketal serves as a protecting group, rendering the ketone functionality inert to nucleophilic attack and reduction. This allows for selective chemical modifications at other positions of the molecule. In contrast, the free ketone in indanone is more reactive but also less stable under certain reaction conditions. The synthesis of indanone derivatives often involves intramolecular Friedel-Crafts reactions, Nazarov cyclizations, or Heck-reduction-cyclization-alkylation methodologies. beilstein-journals.org

Comparison with Indole Derivatives: Indole derivatives, which are prevalent in many natural products and pharmaceuticals, offer a different structural and electronic profile compared to this compound. rsc.org The indole nucleus, with its aromatic pyrrole (B145914) ring, facilitates π-π stacking and hydrogen bonding interactions, which are crucial for biological activity. The synthesis of complex indole derivatives often requires multi-step sequences, such as Diels-Alder cycloadditions followed by domino cyclization-deprotection reactions, which are distinct from the typical ketalization reactions used for this compound. The formyl group in 5-formyl-indan-1-one 1,2-ethanediol ketal is a key site for electrophilic reactions, whereas in many indole derivatives, functionalization often targets the acetyl group or other positions on the indole ring.

Table 3: Comparison of this compound with Related Compounds

| Feature | This compound | Indanone | Indole Derivatives |

| Core Structure | Spiro[1,3-dioxolane-2,1'-indene] | Fused bicyclic system with a ketone | Fused bicyclic aromatic heterocycle |

| Key Functional Group Reactivity | Protected ketone, reactive substituents | Reactive ketone | Aromatic ring, N-H bond, other substituents |

| Common Synthetic Routes | Ketalization of indanones | Friedel-Crafts, Nazarov cyclization | Fischer indole synthesis, Diels-Alder |

| Key Interactions | Primarily steric and electronic effects of substituents | Dipole-dipole, nucleophilic addition at ketone | π-π stacking, hydrogen bonding |

Mechanistic Investigations of Reactions Involving Indenone Ethylene Ketal and Analogues

Mechanistic Pathways of Ketal Formation and Deprotection

The formation of indenone ethylene (B1197577) ketal, a cyclic ketal, serves as a crucial protective strategy for the carbonyl group of the indenone moiety. This reaction, along with its reverse, deprotection, proceeds via well-established acid-catalyzed mechanistic pathways. The entire process is an equilibrium, and the direction of the reaction can be controlled by manipulating the reaction conditions, particularly the concentration of water. stackexchange.comyoutube.com

The mechanism of ketal formation is initiated by the protonation of the carbonyl oxygen of the indenone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the newly attached hydroxyl group to another base in the medium. The resulting intermediate, a hemiacetal, undergoes further reaction. youtube.com The second hydroxyl group of the ethylene glycol molecule attacks the carbon, leading to the elimination of a water molecule and the formation of a five-membered dioxolane ring. youtube.com To drive the equilibrium towards the formation of the ketal, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

Conversely, the deprotection of the indenone ethylene ketal to regenerate the indenone is achieved by acid-catalyzed hydrolysis. libretexts.org This process is essentially the reverse of the formation mechanism. The reaction is initiated by the protonation of one of the ether oxygens of the ketal. masterorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, opening the ring and forming a carbocation that is stabilized by the adjacent oxygen atom. A water molecule then attacks this electrophilic carbon. Subsequent proton transfers and elimination of ethylene glycol lead to the reformation of the carbonyl group of the indenone. stackexchange.comyoutube.com The presence of excess water is crucial to shift the equilibrium in favor of the deprotected ketone. stackexchange.com Various acidic catalysts, including mineral acids, Lewis acids like Er(OTf)₃, and iodine under specific conditions, can be employed for this transformation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

| Reaction | Key Mechanistic Steps | Conditions Favoring Reaction |

| Ketal Formation | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by ethylene glycol. 3. Proton transfer to form a hemiacetal. 4. Intramolecular cyclization with elimination of water. | Anhydrous acidic conditions; Removal of water. stackexchange.com |

| Ketal Deprotection | 1. Protonation of a ketal oxygen. 2. Ring opening to form a stabilized carbocation. 3. Nucleophilic attack by water. 4. Proton transfers and elimination of ethylene glycol. | Aqueous acidic conditions; Excess water. stackexchange.comyoutube.com |

Elucidation of Cycloaddition Mechanisms

Indenone analogues are versatile substrates in various cycloaddition reactions, leading to the formation of complex polycyclic and spirocyclic frameworks. Mechanistic studies have been crucial in understanding the pathways of these transformations.

One notable example is the [3+2] cycloaddition reaction. For instance, donor-acceptor cyclopropanes have been utilized as 1,3-dipole synthons to react with in situ generated electron-deficient indenones. A plausible mechanism for this cascade cyclization, catalyzed by a Zinc catalyst, involves the initial formation of the indenone species, which is then trapped by the cyclopropane. nih.gov

Furthermore, indenone derivatives participate in formal [5+2] cycloaddition reactions. In an acid-catalyzed process, in situ generated 3-hydroxy-1-indanones can dehydrate to form a cationic intermediate. This intermediate then undergoes a [5+2] cycloaddition with an alkyne to yield polycarbocyclic scaffolds. nih.gov Higher-order cycloadditions, such as the [10+2] cycloaddition, have also been investigated. In the presence of a base, 2-arylidene-1-indanones can be converted into 1-hydroxyl isobenzofulvene anion intermediates, which are highly nucleophilic. These intermediates can then react with partners like 3-nitroindoles in a [10+2] fashion to produce dearomatized annulation products. nih.gov

The mechanism of cycloaddition can be either concerted or stepwise. Theoretical studies on related systems, such as the intramolecular [2+2] cycloaddition of ketenes, indicate a concerted mechanism. researchgate.net However, many transition-metal-catalyzed cycloadditions involving indenones proceed through stepwise pathways involving oxidative addition, insertion, and reductive elimination steps.

Mechanistic Aspects of Catalyzed Annulation and Ring Expansion Reactions

Transition-metal catalysis provides powerful and atom-economical strategies for constructing complex ring systems from indenone precursors through annulation and ring expansion reactions. The mechanisms of these reactions are intricate, often involving catalytic cycles with multiple steps.

Rhodium-catalyzed ring expansion of 1-indanones represents a significant transformation. A two-carbon ring expansion can be achieved through the insertion of ethylene into a C-C bond of the indanone, yielding benzocycloheptenones. nih.gov The proposed mechanism employs a temporary directing group, such as an aminopyridine, to facilitate C-C bond activation. nih.gov Similarly, internal alkynes can be used for a [5+2] cycloaddition, proceeding via Rh-catalyzed C-C activation to form richly decorated benzocycloheptenones. nih.gov

Catalyzed annulation reactions often proceed through C-H bond activation. For example, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates to form an indene (B144670) frame proceeds via a weakly coordinating aldehyde-assisted C-H bond activation. researchgate.net In another instance, a ruthenium-catalyzed conjugate addition of a carboxyl-directed C-H bond to α,β-unsaturated ketones gives an ortho-alkylated intermediate, which then undergoes an intramolecular Dieckmann condensation to form a 2-acyl-1-indanone intermediate, leading to further annulation. nih.gov Iron-catalyzed annulation of a carboxamide with an internal alkyne involves C-H bond activation, insertion of the alkyne into the iron intermediate, and a cyclization step accelerated by a Lewis acidic Zn(II) species. researchgate.net

| Catalytic Reaction | Catalyst/Reagent | Key Mechanistic Steps | Product Type |

| Ring Expansion | Rhodium / Ethylene | C-C activation via a temporary directing group, ethylene insertion. nih.gov | Benzocycloheptenone nih.gov |

| [5+2] Annulation | Rhodium / Internal Alkyne | C-C activation, alkyne insertion, cyclization. nih.gov | Benzocycloheptenone nih.gov |

| [3+2] Annulation | Ruthenium / Acrylate | Weakly coordinating group-assisted C-H activation, cyclization. researchgate.net | Indene frame researchgate.net |

| Domino Annulation | Manganese / Alkyne | Keto-enol tautomerization, formation of enolate, reaction with alkyne. nih.gov | Fused tricyclic scaffold nih.gov |

Studies on Regioselectivity and Stereoselectivity in Transformations

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from this compound and its analogues. Mechanistic studies have revealed that these outcomes are governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst and directing groups.

Regioselectivity: In Ni-catalyzed indenone synthesis involving the migratory insertion of an unsymmetrical alkyne, the electronic character of the migrating aryl ligands significantly influences regioselectivity. It has been determined that unfavorable dipole-dipole interactions that develop between the migrating aryl ligands and silyl-substituted alkynes are responsible for the observed electronic effects on regioselectivity. figshare.com In manganese-catalyzed domino reactions of 2-carbonyl-1-indanones with terminal alkynes, the regioselectivity is dependent on the nature of the carbonyl substituent. β-ketoesters lead to a domino Markovnikov–anti-Markovnikov addition product, whereas 1,3-diketones yield only the Markovnikov addition product. This divergence is attributed to the stabilization of reaction intermediates. nih.gov

Stereoselectivity: Asymmetric catalysis has been successfully employed to achieve high levels of stereocontrol. For example, an organocatalyzed reaction between salicyl N-carbamoyl imines and indanone, promoted by a quinine-based catalyst, delivers fused ring heterocycles with three adjacent stereogenic centers in excellent stereoselectivities (up to 99% ee and >20:1 dr). nih.gov The proposed mechanism involves the organocatalyst promoting the enolization of the indanone while simultaneously activating the imine partner through hydrogen bonding. nih.gov In another example, a highly enantio- and diastereoselective 5-endo-trig Michael cyclization was achieved using a chiral phase-transfer catalyst (Maruoka catalyst). The stereoinduction is attributed to the formation of a chiral ion pair between the catalyst and the enolate of the substrate, with non-bonding CH−π and CH−O interactions in the transition state guiding the facial attack. rsc.org

Proposed Reaction Intermediates

The mechanisms of the diverse reactions involving this compound and its analogues feature a variety of transient species. The identification and characterization of these proposed reaction intermediates are key to a full understanding of the reaction pathways.

In acid-catalyzed ketal formation and deprotection, oxonium ions and hemiacetals are fundamental intermediates. masterorganicchemistry.com During the acid-catalyzed [5+2] cycloaddition of in situ generated 3-hydroxy-1-indanones with alkynes, a key cationic intermediate is formed upon dehydration, which then engages in the cycloaddition. nih.gov

Base-promoted reactions often proceed through enolate intermediates . For instance, in the manganese-catalyzed reaction of 2-carbonyl-1-indanones with alkynes, an enolate is generated from the keto-enol tautomer of the starting material, which then reacts with the alkyne. nih.gov Similarly, the [10+2] cycloaddition of 2-arylidene-1-indanones involves the formation of a nucleophilic 1-hydroxyl isobenzofulvene anion intermediate . nih.gov

Transition-metal-catalyzed reactions involve a host of organometallic intermediates. Rhodium-catalyzed ring expansions are proposed to proceed via rhodacyclic intermediates formed after C-C bond activation. In ruthenium-catalyzed cyclizations of 2-alkyl-1-ethynylbenzene derivatives, a metal-vinylidene intermediate is initially formed, which then undergoes a 1,5-hydrogen shift. organic-chemistry.org Radical reactions also feature distinct intermediates; for example, a visible-light photocatalytic cyclization proceeds through the generation of a C-centered radical , which undergoes subsequent radical addition and cyclization steps. nih.gov In a gold-catalyzed carboalkoxylation of alkynes, the reaction is proposed to proceed through intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for Indenone Ethylene Ketal

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Conformation

Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecular structure of complex organic molecules like indenone ethylene (B1197577) ketal. emerypharma.com A combination of different 2D NMR experiments allows for a complete mapping of the covalent framework and the spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For indenone ethylene ketal, COSY spectra would reveal correlations among the four protons on the aromatic ring, establishing their connectivity and substitution pattern. Additionally, geminal coupling between the protons on each of the two methylene (B1212753) (-CH₂) groups of the ethylene ketal ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. ipb.pt This technique is crucial for assigning the carbon atoms in the molecule. The aromatic protons would show correlations to their respective aromatic carbons, and the methylene protons of the dioxolane ring would correlate with their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. ipb.pt This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include those between the methylene protons of the ketal and the spiro-carbon (the carbon atom common to both rings), as well as the adjacent carbons of the indene (B144670) core. This confirms the link between the dioxolane ring and the indenone framework.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.ptresearchgate.net This information is critical for determining the molecule's three-dimensional conformation. For this compound, NOESY or ROESY could reveal spatial relationships between the protons of the ethylene ketal and the protons on the aromatic ring, providing insight into the orientation of the dioxolane ring relative to the planar indene system.

Table 1: Predicted 2D NMR Correlations for this compound This table represents expected correlations based on the known structure of this compound and general principles of NMR spectroscopy. emerypharma.comipb.ptresearchgate.net

| Experiment | Correlating Nuclei | Predicted Key Correlations | Information Gained |

| COSY | ¹H – ¹H | Aromatic protons with their neighbors. | Connectivity of the aromatic ring protons. |

| HSQC | ¹H – ¹³C (1-bond) | Aromatic protons to their attached carbons; Ethylene ketal protons to their attached carbons. | Direct C-H attachments; Carbon assignments. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Ethylene ketal protons to the spiro-carbon; Aromatic protons to neighboring carbons. | Connectivity of the entire molecular framework. |

| NOESY/ROESY | ¹H – ¹H (through-space) | Between ethylene ketal protons and nearby aromatic protons. | 3D conformation and spatial arrangement of the rings. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, making it a powerful method for structural confirmation. acs.org The NIST Chemistry WebBook confirms the availability of IR spectral data for this compound. nist.govnist.gov

The key functional groups in this compound give rise to characteristic signals in the vibrational spectrum:

Aromatic Ring: The C-H stretching vibrations of the benzene (B151609) ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Ketal Group: The most characteristic feature of the ethylene ketal group is the strong C-O (ether) stretching vibrations. Ketals generally exhibit multiple strong bands in the 1200-1020 cm⁻¹ region. blogspot.com

Alkene and Alkane Groups: The C=C double bond of the five-membered ring will have a stretching vibration around 1610-1680 cm⁻¹. The sp² C-H stretch appears around 3010-3095 cm⁻¹, while the sp³ C-H stretching of the ethylene ketal's methylene groups occurs just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound This table outlines expected vibrational frequencies based on data for ketals and aromatic compounds. acs.orgrsc.orglibretexts.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Alkane) | -CH₂- (Ketal) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ketal) | Spiroketal | 1020 - 1200 | Strong, Multiple Bands |

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement in the solid state.

Confirm Connectivity: It would definitively prove the spirocyclic nature of the molecule, showing the single carbon atom shared between the indene and dioxolane ring systems.

Provide Precise Geometric Data: The exact lengths of all carbon-carbon and carbon-oxygen bonds, as well as the angles between them, would be determined with high precision. This allows for detailed comparison with theoretical models.

Elucidate Conformation: The analysis would reveal the conformation of the five-membered dioxolane ring (e.g., envelope or twist conformation) and its orientation relative to the planar indenone moiety.

Determine Absolute Configuration: If a chiral synthesis of an this compound derivative were performed, X-ray crystallography could be used to determine its absolute stereochemistry without ambiguity.

Table 3: Expected Structural Parameters from X-ray Crystallography This table presents typical or expected values for key geometric parameters based on general crystallographic data for similar structural motifs. researchgate.net

| Parameter | Structural Feature | Expected Value |

| Bond Length | Aromatic C=C | ~ 1.39 Å |

| Bond Length | Ketal C-O | ~ 1.43 Å |

| Bond Length | Ketal C-C | ~ 1.51 Å |

| Bond Angle | C-O-C (in ketal) | ~ 105 - 110° |

| Bond Angle | O-C-O (in ketal) | ~ 104 - 108° |

| Torsional Angles | Dioxolane Ring | Defines ring puckering (e.g., envelope) |

Q & A

Basic: What are the standard protocols for synthesizing indenone ethylene ketal?

Answer:

The synthesis typically involves acid-catalyzed ketalization between indenone and ethylene glycol. A common method uses p-toluenesulfonic acid (PTSA) as the catalyst in toluene under reflux with azeotropic water removal via a Dean-Stark apparatus. For example, cyclopentanone ethylene ketal synthesis required refluxing for 25 hours with PTSA (20 mol%), ethylene glycol (1.25 equiv), and benzene . Optimization of reaction time and catalyst loading is critical to achieve yields >80%.

Basic: How is this compound characterized spectroscopically?

Answer:

Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy . In NMR, the ethylene ketal protons appear as a multiplet at δ 3.7–4.2 ppm, while the carbonyl carbon (C=O) signal (~200 ppm in ketones) disappears, confirming ketal formation. IR shows loss of the carbonyl stretch (~1700 cm⁻¹) and new C-O-C stretches (~1100 cm⁻¹). For example, cyclohexanone ethylene ketal exhibited distinct NMR and IR shifts after protection .

Advanced: How do solid acid catalysts influence the efficiency of this compound synthesis?

Answer:

Solid acids like LaPW₁₂O₄₀ (Keggin-type) and SO₄²⁻/ZrO₂-TiO₂ improve sustainability by enabling recyclability. LaPW₁₂O₄₀ achieved 94% yield under optimized conditions: cyclohexanone-to-ethylene glycol molar ratio (1:1.5), 0.5% catalyst loading, and 1.5-hour reflux in toluene . Catalyst characterization via FT-IR and surface acidity measurements (e.g., NH₃-TPD) is essential to correlate activity with Brønsted/Lewis acid sites .

Advanced: What mechanistic insights exist for the degradation of this compound under photolytic/thermal conditions?

Answer:

Photolysis (254 nm) of indan-2-one ethylene ketal in argon matrices generates CO₂ , ethylene , and o-xylylene via coarctate fragmentation. This stepwise process involves cleavage of the ketal C-O bonds, followed by CO₂ elimination and rearrangement. Thermochemical studies reveal activation energies for these pathways, critical for applications requiring stability under light or heat .

Advanced: How does this compound serve as an intermediate in complex organic syntheses?

Answer:

It acts as a protected carbonyl group in multi-step reactions. For example:

- Methyl epijasmonate synthesis : 2-Cyclopenten-1-one ethylene ketal undergoes stereoselective alkylation and hydrolysis to generate cyclopentanone intermediates .

- Lipoic acid derivatives : Ketal-protected keto esters are reduced with LiAlH₄, acetylated, and hydrolyzed to yield chiral lactones .

Such strategies prevent undesired carbonyl reactivity during subsequent steps .

Advanced: How do solvent systems and water removal impact ketalization kinetics?

Answer:

Non-polar solvents (toluene, benzene) enhance water removal via azeotropic distillation, shifting equilibrium toward ketal formation. In solvent-free systems (e.g., levulinic acid ketalization), ethylene glycol acts as both reactant and solvent, but yields drop without efficient water removal . Microwave-assisted methods reduce reaction times (e.g., from 40 hours to <6 hours) by accelerating dehydration .

Advanced: What contradictions exist in catalytic data for ketal synthesis?

Answer:

- Catalyst recyclability : While perfluorosulfonic acid resins retained >85% yield after 5 cycles , SO₄²⁻/ZrO₂-TiO₂ lost activity due to sulfate leaching .

- Substrate scope : Benzophenone derivatives require harsher conditions (higher acid loading) compared to aliphatic ketones .

These discrepancies highlight the need for substrate-specific catalyst design.

Basic: What safety considerations apply when handling ethylene ketal reagents?

Answer:

- Ethylene glycol : Toxic if ingested; use in well-ventilated areas.

- Acid catalysts : Corrosive (e.g., PTSA); neutralization required post-reaction.

- Solvents : Benzene is carcinogenic; substitute with toluene where possible .

Advanced: Can computational methods predict ketal stability or reaction pathways?

Answer:

DFT calculations model transition states in ketalization/deketalization, predicting regioselectivity in polyketone systems. For example, the activation energy for CO₂ release during indan-2-one ketal photolysis was computationally validated against experimental IR data .

Advanced: How are enantioselective ketalizations achieved for chiral synthesis?

Answer:

Chiral acid catalysts (e.g., BINOL-phosphoric acids) induce asymmetry during ketal formation. Racemic ketones (e.g., cyclohexanone derivatives) are resolved via enzymatic oxidation post-ketal hydrolysis, as seen in lipoic acid synthesis using Pseudomonas putida monooxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.